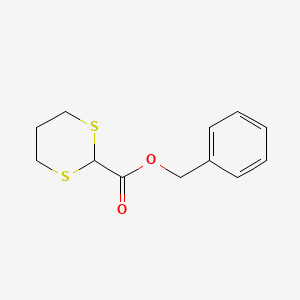

Benzyl 1,3-dithiane-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14O2S2 |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

benzyl 1,3-dithiane-2-carboxylate |

InChI |

InChI=1S/C12H14O2S2/c13-11(12-15-7-4-8-16-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 |

InChI Key |

WJYGNPWVLIELDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

1.1 Protection of Carbonyl Compounds

Benzyl 1,3-dithiane-2-carboxylate serves as a protective group for carbonyl compounds. The dithiane moiety can effectively shield carbonyl functionalities during multi-step synthesis, allowing for selective reactions without interference from the carbonyl group. This protection is often crucial in complex organic syntheses where multiple functional groups are present .

1.2 Synthesis of Dithiolanes and Thioacetals

The compound can be utilized in the synthesis of dithiolanes and thioacetals through thioacetalization reactions. These reactions typically involve the reaction of carbonyl compounds with 1,3-dithianes under acidic conditions, yielding thioacetals that can be further transformed into various derivatives .

2.1 Antitumor Activity

Recent studies have explored the potential anticancer properties of derivatives related to this compound. For instance, benzodioxole-based thiosemicarbazone derivatives have been synthesized and evaluated for their cytotoxic effects against human lung adenocarcinoma cells (A549) and rat glioma cells (C6). The results indicated that certain substituents on the benzene ring significantly influenced the anticancer activity of these compounds .

2.2 Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on cholinesterases (AChE and BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The correlation between structural modifications in dithiane derivatives and their biological activity suggests a promising avenue for developing new therapeutic agents .

Case Studies

Preparation Methods

Efficiency and Practicality

-

Classical Esterification: Simple setup but limited by moderate yields and prolonged reaction times.

-

Cyclic Sulfate Route: High yields and stereochemical control, yet requires multi-step synthesis of cyclic sulfates.

-

Ring Fragmentation: Rapid and scalable but demands anhydrous conditions and specialized bases.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCM) enhance electrophilic reactivity in classical and nucleophilic routes. Non-polar solvents like CPME favor ring fragmentation by stabilizing reactive intermediates. Elevated temperatures (100°C) accelerate fragmentation but risk decomposition if prolonged.

Mechanistic Insights

Nucleophilic Substitution Mechanism

The cyclic sulfate’s electrophilic sulfur atoms undergo nucleophilic attack by the dithiocarboxylate anion, displacing sulfate and forming the benzyl ester (Figure 2). Density functional theory (DFT) studies suggest a concerted Sₙ2-like mechanism with a transition state stabilized by solvent polarity.

Ring Fragmentation Dynamics

LiHMDS deprotonates the dithiolane’s α-carbon, inducing ring-opening via cleavage of the C–S bond. The resultant dithiocarboxylate anion reacts instantaneously with benzyl halides, with reactivity following the order I > Br > Cl.

Industrial-Scale Considerations

The cyclic sulfate and ring fragmentation methods are most amenable to scale-up due to their high yields and short reaction times. A patent application details a continuous-flow system for synthesizing 1,3-dithiane-2-carboxylates, achieving 90% conversion by optimizing residence time and temperature .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzyl 1,3-dithiane-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of 1,3-dithiane-2-carboxylic acid with benzyl alcohol derivatives under acidic or coupling-agent-mediated conditions. For example, benzyl alcohol (CAS 100-51-6) is a common starting material for benzyl ester formation . Reaction optimization should focus on controlling moisture (to avoid hydrolysis) and using catalysts like DCC/DMAP. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane.

Q. How should this compound be stored to ensure stability during long-term experiments?

- Methodological Answer : Based on analogous sulfur-containing compounds (e.g., 1,2-benzenedithiol, CAS 17534-15-5), storage at 0–6°C under inert gas (N₂ or Ar) is critical to prevent oxidation of the dithiane ring . Use amber vials to minimize light-induced degradation. Confirm stability via periodic NMR analysis (e.g., monitoring thioether proton signals at δ 4.5–5.5 ppm).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify benzyl protons (δ ~7.3–7.5 ppm), dithiane protons (δ ~4.5–5.5 ppm), and carbonyl signals (δ ~165–170 ppm).

- IR Spectroscopy : Confirm ester C=O stretching (~1720 cm⁻¹) and dithiane C-S vibrations (~650–700 cm⁻¹).

- Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion peaks [M+H]⁺ or [M+Na]⁺.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze the electrophilicity of the carbonyl carbon and steric effects from the dithiane ring. Compare energy barriers for nucleophilic attack (e.g., by amines or alkoxides) to experimental kinetic data. Software like Gaussian or ORCA can model transition states and optimize geometries .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or inconsistent melting points) may arise from polymorphism or residual solvents. Use:

- DSC/TGA : To identify polymorphic transitions or solvent retention .

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental and predicted crystal packing.

- Batch Reproducibility Tests : Standardize purification protocols (e.g., recrystallization solvents) across multiple syntheses.

Q. How does the dithiane ring conformation influence the compound’s reactivity in photochemical studies?

- Methodological Answer : The 1,3-dithiane ring adopts a chair-like conformation, which sterically shields the carbonyl group. Investigate UV-induced ring-opening reactions using time-resolved spectroscopy. Compare quantum yields with non-dithiane analogs (e.g., benzyl benzoate, CAS 120-51-4) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.